molecular formula C23H28O7 B1258775 Imbricaric acid

Imbricaric acid

Cat. No.: B1258775
M. Wt: 416.5 g/mol
InChI Key: QXDIHIOKSGGXLD-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

Imbricaric acid (C₂₃H₂₈O₇) is a depside , a class of lichen-derived aromatic compounds formed through esterification of two hydroxybenzoic acid derivatives. Its IUPAC name, 2-hydroxy-4-(2-hydroxy-4-methoxy-6-pentylbenzoyl)oxy-6-propylbenzoic acid , reflects its complex molecular architecture, which includes:

  • Core structure : A central ester linkage connecting two hydroxybenzoic acid moieties.
  • Functional groups : Hydroxyl (-OH), methoxy (-OCH₃), and carboxyl (-COOH) groups, alongside pentyl and propyl substituents.
  • Stereochemical features : The compound exists as a stereoisomer, though explicit stereochemical details (e.g., R/S configurations) are not fully resolved in available literature.

The SMILES notation (CCCCCC1=C(C(=CC(=C1)OC)O)C(=O)OC2=CC(=C(C(=C2)O)C(=O)O)CCC) and InChIKey (QXDIHIOKSGGXLD-UHFFFAOYSA-N) encode its connectivity and stereochemistry.

Table 1: Key Molecular Properties of this compound
Property Value/Description Source
Molecular Formula C₂₃H₂₈O₇
Molecular Weight 416.5 g/mol
SMILES CC(=O)OC2=CC(=C(C(=C2)O)C(=O)O)CCC
InChIKey QXDIHIOKSGGXLD-UHFFFAOYSA-N
Natural Sources Cetrelia cetrarioides, Parmotrema perlatum
1.1.1 Nuclear Magnetic Resonance (NMR) Spectral Analysis

NMR spectroscopy has been employed to elucidate the structural features of this compound, though detailed spectral data remain limited. Key findings include:

  • ¹H NMR : Signals corresponding to aromatic protons, methoxy groups, and aliphatic chains (e.g., pentyl and propyl substituents). A broad singlet at δ 3.85 ppm in related compounds (e.g., imbricatolic acid) suggests hydroxyl proton environments.
  • ¹³C NMR : Peaks for carbonyl carbons (e.g., ester and carboxyl groups) and aromatic carbons. HSQC (Heteronuclear Single Quantum Coherence) experiments correlate proton and carbon signals, aiding in assigning substituents to specific aromatic rings.
  • Limitations : Exact chemical shifts for this compound are not reported in the literature, necessitating comparative analysis with structurally similar depsides.
1.1.2 X-ray Crystallographic Studies and Conformational Dynamics

No X-ray crystallographic data for this compound have been documented. However, structural insights may be inferred from related depsides:

  • Conformational flexibility : The ester linkage and aliphatic substituents (pentyl, propyl) likely permit rotational freedom, enabling multiple low-energy conformers.
  • Molecular packing : Potential hydrogen bonding between hydroxyl and carboxyl groups could stabilize crystal structures, though experimental validation is absent.

Physicochemical Properties and Stability Profile

1.2.1 Solubility and Partition Coefficients

This compound’s solubility and partitioning behavior are influenced by its polar functional groups and hydrophobic alkyl chains:

  • Solubility : Likely moderate in polar organic solvents (e.g., methanol, acetone) due to hydroxyl and carboxyl groups, with limited solubility in water.
  • Partition Coefficients : Estimated log P (octanol-water partition coefficient) is not experimentally reported. However, its hydrophobic substituents (pentyl, propyl) suggest a log P > 2 , indicating preferential partitioning into organic phases.
1.2.2 pH-Dependent Tautomerism and Reactivity

This compound exhibits pH-sensitive behavior due to its ionizable groups:

  • pKa Values : While not directly measured, carboxyl

Properties

Molecular Formula

C23H28O7

Molecular Weight

416.5 g/mol

IUPAC Name

2-hydroxy-4-(2-hydroxy-4-methoxy-6-pentylbenzoyl)oxy-6-propylbenzoic acid

InChI

InChI=1S/C23H28O7/c1-4-6-7-9-15-10-16(29-3)12-19(25)21(15)23(28)30-17-11-14(8-5-2)20(22(26)27)18(24)13-17/h10-13,24-25H,4-9H2,1-3H3,(H,26,27)

InChI Key

QXDIHIOKSGGXLD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C(=CC(=C1)OC)O)C(=O)OC2=CC(=C(C(=C2)O)C(=O)O)CCC

Synonyms

imbricaric acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Imbricaric acid belongs to the depside family, which includes structurally and functionally related compounds such as perlatolic acid , fumarprotocetraric acid lactones , baeomycesic acid , and lobaric acid . Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound with Related Depsides

Compound Source Organism Key Structural Features Bioactivity (IC₅₀) Content in Extract (%)
This compound Cetrelia monachorum Two orsellinic acid units, hydroxyl/methyl groups mPGES-1: 1.9 µM; 5-LO: 5.3 µM; NF-κB: 2.0 µM 15.22
Perlatolic acid Cetrelia monachorum Oxidized linoleic acid derivatives mPGES-1: 0.4 µM; 5-LO: 1.8 µM; NF-κB: 7.0 µM 9.10
Fumarprotocetraric acid lactones Cladonia metacorallifera Fumaric acid conjugated with protocetraric acid Antitumor and antioxidant activities (exact IC₅₀ values not reported) Not quantified
Baeomycesic acid Various lichens Tridepside structure with aliphatic side chains Moderate 5-LO/12-LO inhibition (IC₅₀ > 10 µM) Trace
Lobaric acid Stereocaulon spp. Depside with additional acetyl groups Weak NF-κB inhibition (IC₅₀ > 20 µM) Not reported

Key Findings from Comparative Studies

Potency Against mPGES-1 and 5-LO: Perlatolic acid outperforms this compound in inhibiting mPGES-1 (IC₅₀ = 0.4 µM vs. 1.9 µM) and 5-LO (IC₅₀ = 1.8 µM vs. 5.3 µM), likely due to its oxidized linoleic acid moiety enhancing enzyme binding . Both compounds exhibit dual inhibition of mPGES-1 and 5-LO, a rare trait among natural products, making them promising for polypharmacological approaches to inflammation .

Structural-Activity Relationships :

  • The number of hydroxyl groups and ester linkages in depsides correlates with their anti-inflammatory efficacy. This compound’s moderate NF-κB inhibition (IC₅₀ = 2.0 µM) is attributed to its ability to disrupt IκB kinase (IKK) signaling, though the exact mechanism remains under investigation .
  • Fumarprotocetraric acid lactones, while structurally distinct, share a conjugated acid backbone that may contribute to their antioxidant properties .

Pharmacological Utility: this compound’s higher abundance in C. monachorum extracts (15.22%) vs. perlatolic acid (9.10%) suggests it plays a dominant role in the extract’s overall bioactivity . In vivo studies show perlatolic acid effectively reduces leukocyte infiltration in peritonitis models, whereas this compound’s effects are less pronounced, possibly due to pharmacokinetic differences .

Preparation Methods

Natural Sources and Biosynthetic Context

Imbricaric acid is predominantly extracted from the thalli of Cetrelia monachorum, a fruticose lichen species endemic to alpine regions. Lichens, as symbiotic organisms of fungi and algae, produce depsides like this compound as secondary metabolites, likely as defense mechanisms against environmental stressors. The compound’s biosynthesis involves the esterification of two orsellinic acid derivatives, a process catalyzed by lichen-specific polyketide synthases.

Extraction Techniques

Solvent Selection and Optimization

The extraction of this compound begins with the selection of a polar solvent capable of dissolving phenolic compounds. Ethanol (96%) has been identified as the most effective solvent due to its ability to penetrate lichen thalli while preserving the structural integrity of depsides.

Protocol for Ethanolic Extraction:
  • Drying and Grinding : Air-dried C. monachorum thalli are ground to a fine powder using a ball mill (e.g., Micro-Dismembrator U) to increase surface area for solvent interaction.
  • Ultrasonic-Assisted Extraction : The powdered material is subjected to three sequential extractions with ethanol (10 mL/g, 5 mL/g, 5 mL/g) in an ultrasonic bath at room temperature, each lasting 1 hour.
  • Filtration and Evaporation : The combined ethanolic extracts are filtered to remove particulate matter and concentrated under reduced pressure to yield a crude extract (typical yield: ~12.9% w/w).

Comparative Solvent Efficacy

While ethanol remains the gold standard, preliminary studies suggest that methanol and acetone may also extract this compound but with lower selectivity, necessitating additional purification steps.

Purification Methods

Column Chromatography

The crude extract is fractionated using silica gel column chromatography, a method validated for its capacity to resolve complex mixtures of lichen metabolites.

Chromatographic Parameters:
  • Stationary Phase : Silica gel (60–120 mesh)
  • Mobile Phase : Gradient elution with hexane-ethyl acetate-formic acid (90:10:1 to 70:30:1)
  • Fraction Collection : 50 mL fractions monitored by thin-layer chromatography (TLC) using toluene-dioxane-acetic acid (90:25:4) as the developing solvent.

Table 1: Key Chromatographic Fractions of this compound

Fraction Solvent Ratio (Hexane:Ethyl Acetate) Rf Value Compound Identified
15–20 85:15 0.52 This compound
21–25 80:20 0.48 Co-eluting depsides

High-Performance Liquid Chromatography (HPLC)

Final purification is achieved via preparative HPLC, which offers superior resolution for structurally similar depsides.

HPLC Conditions:
  • Column : Phenomenex Synergi Polar-RP 80Å (4.6 × 150 mm, 4 µm)
  • Mobile Phase : 0.05% aqueous formic acid (A) and methanol (B)
  • Gradient : 10% B to 98% B over 53 minutes
  • Flow Rate : 1.0 mL/min
  • Detection : UV at 235 nm

Quantification and Analytical Characterization

Quantitative HPLC Analysis

The concentration of this compound in crude extracts is determined using reverse-phase HPLC coupled with photodiode array detection. Calibration curves are constructed with purified this compound (≥95% purity), yielding a linear range of 0.1–50 µg/mL (R² > 0.99).

Table 2: Validation Parameters for HPLC Quantification

Parameter Value
Linearity Range 0.1–50 µg/mL
Limit of Detection 0.03 µg/mL
Intraday Precision RSD < 2.1%
Interday Precision RSD < 3.5%

Spectroscopic Confirmation

This compound is characterized by NMR (¹H, ¹³C) and mass spectrometry:

  • ¹H NMR (500 MHz, CDCl₃) : δ 6.25 (s, 2H, aromatic), δ 5.92 (s, 1H, phenolic -OH).
  • ESI-MS : m/z 317 [M−H]⁻.

Optimization of Preparation Protocols

Yield Enhancement Strategies

  • Particle Size Reduction : Grinding thalli to <0.5 mm increases extraction efficiency by 22%.
  • Multi-Stage Extraction : Three ethanol washes recover >95% of this compound compared to single-step protocols.

Scalability Challenges

While laboratory-scale extractions yield ~15 mg this compound per gram of crude extract, industrial-scale production faces hurdles:

  • Cost of Ethanol Recovery : Large volumes require energy-intensive distillation.
  • Column Chromatography Throughput : Scaling silica gel columns necessitates automated fraction collectors and gradient pumps.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imbricaric acid
Reactant of Route 2
Reactant of Route 2
Imbricaric acid

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